molecular formula C16H25N2NaO5S B1662319 Cilastatin sodium CAS No. 81129-83-1

Cilastatin sodium

Cat. No. B1662319
CAS RN: 81129-83-1
M. Wt: 380.4 g/mol
InChI Key: QXPBTTUOVWMPJN-QBNHLFMHSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cilastatin sodium is an off-white to yellowish-white, hygroscopic, amorphous compound . It is a dipeptidase inhibitor with nephroprotective effects . It is derived from heptenoic acid and its molecular mass is 380.43 g . It inhibits the bacterial metallo-beta-lactamase enzyme CphA .


Synthesis Analysis

An improved process has been developed for the synthesis of Cilastatin Sodium with more than 99.5% purity . The process was specially modified to control the epimeric impurities . A method for synthesizing cilastatin sodium has been disclosed which involves preparing (Z)-7-iodine-2- ( (S)-2, 2-dimethyl cyclopropane formamido)-2-heptenoic acid alkyl ester by reaction of (Z)-7-chlorine-2- ( (S)-2, 2-dimethyl cyclopropane formamido)-2-heptenoic acid alkyl ester and sodium iodide .


Molecular Structure Analysis

The molecular formula of Cilastatin sodium is C16H25N2NaO5S . The average mass is 380.43 Da and the monoisotopic mass is 380.13818737 Da .


Chemical Reactions Analysis

Oxygen, water, particle shape, and particle size have significant effects on the stability of Cilastatin sodium . Reducing headspace oxygen level by nitrogen purging could significantly inhibit the degradation of cilastatin sodium .


Physical And Chemical Properties Analysis

The effects of headspace oxygen (HO), water content, particle shape, and particle size on the stability of Cilastatin sodium were investigated . The results showed that free water content is a better predictor of the safety and stability of imipenem and cilastatin sodium than the total water content .

Scientific Research Applications

Clinical Application and Effectiveness

  • Application in Hospital Patients : A study assessed the use of imipenem and cilastatin sodium for injection in hospital patients, finding a high total effective rate and providing clinical reference for its proper use (Fan, 2015).
  • Efficacy in Critical Illness : Research has shown that imipenem and cilastatin sodium are effective in the treatment of critically ill infections, significantly controlling the illness and shortening treatment time (Yong-fen, 2015).
  • Treatment of Severe Infection : A study investigated the curative effect of imipenem cilastatin sodium in treating severe infections with multiple organ dysfunction, highlighting its efficacy and impact on patient prognosis (Cheng et al., 2018).

Nephroprotective Applications

  • Protection Against Cisplatin-Induced Nephrotoxicity : Cilastatin was found to protect against cisplatin-induced nephrotoxicity without compromising anticancer efficacy, presenting a potential for higher dose use in chemotherapy (Humanes et al., 2012).
  • Nephroprotection in Drug-Induced Nephrotoxicity : Research indicates cilastatin's effectiveness against drug-induced nephrotoxicity, suggesting its role in reducing oxidative stress and apoptosis in renal cells (Shayan & Elyasi, 2020).

Stability and QualityImprovement

  • Stability Factors : A study evaluated factors affecting the stability of imipenem and cilastatin sodium, providing insights into improving quality and stability in its preparation, including the impact of oxygen, water, particle shape, and size (Zhang et al., 2022).

Pharmacokinetics and Drug Interactions

  • Pharmacokinetics in Intrathecal Injection : An investigation into the pharmacokinetics of intrathecal injection of imipenem/cilastatin sodium in rabbits revealed insights into drug distribution and elimination, suggesting potential for higher peak concentrations in cerebrospinal fluid (Xuejian, 2012).
  • Interaction with Diclofenac : A study explored cilastatin's role in protecting against diclofenac-induced nephrotoxicity, highlighting the involvement of renal organic anion transporters in drug-drug interactions (Huo et al., 2020).

Novel Therapeutic Applications

  • Use in Tendinopathy and Enthesopathy : Research on the use of imipenem/cilastatin sodium in transcatheter arterial embolization showed promising results in treating tendinopathy and enthesopathy refractory to nonsurgical management (Okuno et al., 2013).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

As of September 2017, Merck has completed a phase III trial for evaluation of the safety and efficacy of the imipenem-cilastatin-relebactam combination versus imipenem-cilastatin-colistimethate sodium in treatment of imipenem .

properties

IUPAC Name

sodium;(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O5S.Na/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);/q;+1/p-1/b12-6-;/t10-,11+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPBTTUOVWMPJN-QBNHLFMHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@@H](C(=O)O)N)/C(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N2NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046915
Record name Cilastatin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cilastatin sodium

CAS RN

81129-83-1
Record name Cilastatin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium hydrogen [R-[R*,S*-(Z)]]-7-[(2-amino-2-carboxylatoethyl)thio]-2-[[(2,2-dimethylcyclopropyl)carbonyl]amino]hept-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.428
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cilastatin sodium
Reactant of Route 2
Reactant of Route 2
Cilastatin sodium
Reactant of Route 3
Reactant of Route 3
Cilastatin sodium
Reactant of Route 4
Cilastatin sodium
Reactant of Route 5
Reactant of Route 5
Cilastatin sodium
Reactant of Route 6
Reactant of Route 6
Cilastatin sodium

Citations

For This Compound
2,790
Citations
FP Bigley, RJ Forsyth, MW Henley - American Journal of …, 1986 - academic.oup.com
… in conjunction with the renal dehydropeptidase inhibitor cilastatin sodium to re tard its inactivation.… The pmpose of this study was to determine the stability of imipenem-cilastatin sodium (…
Number of citations: 25 academic.oup.com
RJ Forsyth, DP Ip - Journal of pharmaceutical and biomedical analysis, 1994 - Elsevier
… Since imipenem is known to be metabolized in the kidney [4], it has been administered in conjunction with the renal dehydropeptidase inhibitor cilastatin sodium (II) to retard its …
Number of citations: 39 www.sciencedirect.com
RS Abu-Rustum - Primary Care Update for OB/GYNS, 1997 - Elsevier
… To avoid phlebitis, a common side effect with intravenous use, imipenem/cilastatin sodium … cilastatin sodium in surgical prophylaxis because of its high cost.’ Imipenem/cilastatin sodium …
Number of citations: 5 www.sciencedirect.com
DA Pastel - Clinical pharmacy, 1986 - europepmc.org
… and pharmacokinetics, clinical use, adverse effects, dosage and administration, place in therapy, cost-effectiveness, and formulary considerations of imipenem-cilastatin sodium are …
Number of citations: 26 europepmc.org
GA Verpooten, L Verbist, AP Buntinx… - British Journal of …, 1984 - Wiley Online Library
The antibiotic imipenum (thienamycin‐formamidine) is partially hydrolyzed during excretion by a renal brush border dehydropeptidase. The co‐administration of imipenum with the renal …
Number of citations: 74 bpspubs.onlinelibrary.wiley.com
Y Okuno, N Matsumura, S Oguro - Journal of Vascular and Interventional …, 2013 - Elsevier
PURPOSE: To evaluate the feasibility and effects of transcatheter arterial embolization with imipenem/cilastatin sodium (CS) to treat tendinopathy and enthesopathy that are refractory to …
Number of citations: 71 www.sciencedirect.com
T Motohiro, Y Sakata, K Oda, A Kawakami… - … Japanese Journal of …, 1989 - europepmc.org
Pharmacokinetic and clinical studies on imipenem/cilastatin sodium (IPM/CS), a beta-lactam antibiotic of the carbapenem class and its renal dehydropeptidase-I inhibitor in a 1: 1 ratio, …
Number of citations: 2 europepmc.org
T Motohiro, T Koga, Y Shimada, S Tomita… - … Japanese Journal of …, 1986 - europepmc.org
Pharmacokinetic and clinical studies of imipenem/cilastatin sodium (MK-0787/MK-0791), a newly developed combined antibiotic in a 1: 1 ratio, were performed in the field of pediatrics. …
Number of citations: 2 europepmc.org
SF Lui, AB Cheng, CB Leung, KC Wong… - American journal of …, 1994 - karger.com
… Fifty episodes of CAPD peritonitis were treated with imipenem/cilastatin sodium. On … 1g of imipenem/cilastatin sodium followed by intraperitoneal imipenem/cilastatin sodium for 10 days. …
Number of citations: 16 karger.com
M Takamoto, T Ishibashi, H Toyoshima… - The Japanese journal …, 1994 - europepmc.org
… two groups: a monotherapy group given imipenem/cilastatin sodium (IPM/CS) and a combination therapy group given imipenem/cilastatin sodium plus amikacin sulfate (AMK). We then …
Number of citations: 43 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.